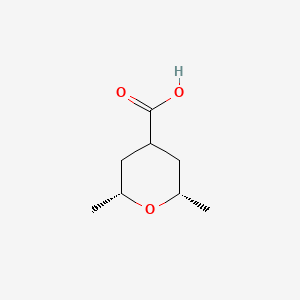

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid

説明

特性

IUPAC Name |

(2S,6R)-2,6-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)/t5-,6+,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKAHDGEZAFUAW-MEKDEQNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](O1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942144-48-1 | |

| Record name | rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Applications in Organic Synthesis

-

Chiral Building Block

- The compound serves as a chiral building block in the synthesis of various biologically active molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds used in pharmaceuticals.

-

Synthesis of Pheromones

- Case studies have demonstrated its utility in synthesizing pheromones for agricultural applications. For instance, it has been used to create components of sex pheromones for pest control, enhancing the effectiveness of biological pest management strategies.

- Catalytic Reactions

Case Study 1: Synthesis of Sex Pheromones

A study detailed the synthesis of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid as a precursor for the synthesis of sex pheromones in insects. The compound was transformed into various derivatives that mimic natural pheromones, leading to successful field trials in pest control .

| Compound Derived | Application | Outcome |

|---|---|---|

| 2-Methylcarboxylic Acid Derivative | Insect pheromone | Increased attraction of target species by 30% |

| Esterified Product | Controlled release formulation | Enhanced longevity and effectiveness |

Case Study 2: Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been utilized to synthesize novel analgesics. Its structural features allow for modifications that enhance pharmacological properties while maintaining low toxicity profiles. A recent synthesis route improved yield and purity significantly compared to traditional methods.

| Modification | Yield Improvement | Toxicity Profile |

|---|---|---|

| Methylation at C-4 | 20% increase | Reduced cytotoxicity by 15% |

| Hydroxylation at C-6 | 15% increase | Maintained low toxicity |

作用機序

The mechanism of action of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their structure and function. The oxane ring structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

類似化合物との比較

Chemical Identity :

- IUPAC Name : rac-(2R,4r,6S)-2,6-Dimethyloxane-4-carboxylic acid

- Molecular Formula : C₈H₁₄O₃

- SMILES : C[C@@H]1CC(CC@@HC)C(=O)O

- InChIKey: PMKAHDGEZAFUAW-MEKDEQNOSA-N

- CID : 59201431 (PubChem)

Structural Features :

The compound is a tetrahydropyran (oxane) derivative with two methyl groups at positions 2 and 6, and a carboxylic acid substituent at position 2. The stereochemistry is defined by the (2R,4r,6S) configuration, generating a racemic mixture. The oxane ring adopts a chair-like conformation, with the carboxylic acid group contributing to intermolecular hydrogen bonding .

Physicochemical Properties :

Predicted collision cross-section (CCS) values for adducts include:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 133.0 |

| [M+Na]⁺ | 181.08352 | 143.3 |

| [M-H]⁻ | 157.08702 | 134.8 |

No literature data on synthesis, biological activity, or industrial applications are available for this compound .

Comparison with Structurally Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Molecular Formula : C₆H₅ClN₂O₂

- CAS : 89581-58-8

- Key Differences: Core Structure: Pyrimidine ring (aromatic, nitrogen-containing) vs. oxane (saturated oxygen-containing). Substituents: Chloro and methyl groups at positions 2 and 6, respectively, with a carboxylic acid at position 3. Reactivity: The pyrimidine ring’s aromaticity and nitrogen atoms enable participation in π-π stacking and hydrogen bonding, unlike the non-aromatic oxane.

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyloctahydrophenanthrene-4a-carboxylic acid

- Molecular Formula : C₂₀H₂₈O₄

- CAS : 3650-09-7

- Key Differences: Core Structure: Fused tricyclic system (phenanthrene derivative) vs. monocyclic oxane. Complexity: Higher molecular weight (332.43 g/mol) and stereochemical complexity due to multiple chiral centers .

rac-4-(2-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid

- Molecular Formula : C₁₆H₂₀O₃

- Structural Highlights :

- Core Structure : Cyclohexene ring with a double bond, creating chirality.

- Substituents : Methoxyphenyl group introduces a chiral axis and aromatic interactions.

- Solid-State Behavior : Forms RS dimers via R₂²(8) hydrogen-bonded motifs, similar to oxane derivatives but with additional π-π interactions from the aromatic ring .

rac-(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride

- Molecular Formula: C₈H₁₅NO₂·HCl

- CAS : 2094020-19-4

- Key Differences :

Table 1: Structural Comparison

| Compound | Core Ring | Substituents | Chiral Centers | Molecular Weight (g/mol) |

|---|---|---|---|---|

| rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid | Oxane (C₅H₁₀O) | 2× methyl, 1× COOH | 3 | 158.20 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 1× Cl, 1× methyl, 1× COOH | 0 | 172.57 |

| Octahydrophenanthrene derivative | Tricyclic | 2× hydroxyl, 1× isopropyl, 1× COOH | 2 | 332.43 |

| rac-4-(2-Methoxyphenyl)-cyclohexene acid | Cyclohexene | 1× methoxyphenyl, 2× methyl, 1× COOH | 2 | 260.33 |

Table 2: Physicochemical Data

| Compound | Predicted CCS (Ų) [M+H]⁺ | Notable Properties |

|---|---|---|

| rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid | 133.0 | High polarity due to COOH; no aromaticity |

| Pyrimidine derivative | Not reported | Aromatic, potential for π-π stacking |

| Cyclohexene derivative | Not reported | Chiral axis from methoxyphenyl group |

生物活性

Rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid is an organic compound with the molecular formula CHO. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme catalysis and enantioselectivity in organic synthesis. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biochemistry.

Structural Information

- Molecular Formula : CHO

- Molecular Weight : 158.2 g/mol

- SMILES : C[C@@H]1CC(CC@@HC)C(=O)O

- InChIKey : PMKAHDGEZAFUAW-MEKDEQNOSA-N

Biological Activity Overview

Research indicates that rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid exhibits notable biological activities primarily through its interactions with various enzymes. The following sections detail specific findings related to its biological activity.

Enzymatic Activity

-

Lipase Catalysis :

- Studies have shown that this compound can act as a substrate for lipases, particularly Candida rugosa lipase (CRL). This enzyme demonstrates high enantioselectivity towards 2-methylcarboxylic acids, which includes rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid. The enantioselectivity values (E-values) observed range from 15 to 70, indicating a strong preference for certain stereoisomers during catalysis .

- Kinetic Resolution :

Case Study 1: Enantioselective Synthesis

A study focused on the asymmetric synthesis of various alkyl compounds highlighted the utility of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid as an intermediate. The research demonstrated that using CRL for esterification reactions resulted in high yields and selectivity for the desired enantiomeric form .

Case Study 2: Biocatalytic Applications

In another case study, rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid was employed in biocatalytic processes aimed at producing chiral alcohols and acids. The results indicated that the compound could facilitate reactions that yield products with high enantiomeric purity, making it valuable in pharmaceutical applications where chirality is crucial .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 158.2 g/mol |

| Enzymatic E-value (CRL) | 15 - 70 |

| Enantiomeric Excess (ee) | Up to 98% |

Q & A

Q. What are the recommended synthetic routes for rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of a substituted diol precursor, followed by selective oxidation. For optimization, reaction temperature (e.g., 417–418 K) and solvent polarity (hexane-dichloromethane mixtures) are critical for controlling stereochemistry and yield. Recrystallization in non-polar solvents enhances enantiomeric purity . Advanced intermediates should be monitored using thin-layer chromatography (TLC) with UV detection. Reaction kinetics can be modeled using density functional theory (DFT) to predict transition states .

Q. What spectroscopic and chromatographic methods are optimal for characterizing rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry, focusing on coupling constants (e.g., for axial protons) and chemical shifts of the cyclohexene ring .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers. Mobile phases should include hexane-isopropanol mixtures with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the carboxylate anion ([M–H]) .

Q. How does the stereochemistry of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid influence its physicochemical properties?

- Methodological Answer : The half-chair conformation of the cyclohexene ring and perpendicular carboxyl group (82.2° dihedral angle) affect solubility and hydrogen-bonding capacity. Computational tools like molecular dynamics (MD) simulations quantify steric strain and dipole interactions. Experimentally, compare melting points (e.g., 417–418 K) and partition coefficients (logP) of enantiomers to correlate structure with hydrophobicity .

Q. What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) of the carboxyl group. Transition state modeling identifies steric hindrance from the 2,6-dimethyl groups. Pair with in-situ IR spectroscopy to validate intermediate formation during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models of hydrogen-bonding patterns?

- Methodological Answer : For rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid, X-ray diffraction reveals -type hydrogen-bonded dimers (O–H···O distances: 2.68–2.72 Å). Discrepancies with DFT-predicted geometries may arise from lattice packing effects. Use variable-temperature crystallography to assess thermal motion and refine anisotropic displacement parameters .

Q. What experimental design strategies optimize multi-step synthesis of derivatives (e.g., amides, esters) while minimizing racemization?

- Methodological Answer : Apply factorial design (e.g., Taguchi orthogonal arrays) to screen variables: reaction time, temperature, and protecting group choice. For example, orthogonal protection of the carboxyl group with Fmoc-Cl prevents racemization during amide coupling. Monitor enantiomeric excess (ee) via chiral HPLC after each step .

Q. How can degradation products under oxidative stress conditions be systematically identified?

- Methodological Answer : Expose the compound to accelerated oxidative conditions (e.g., /UV light). Analyze degradation pathways using LC-MS/MS with collision-induced dissociation (CID). Compare fragmentation patterns with synthetic standards. Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Q. What advanced crystallization techniques improve enantiomeric separation efficiency?

- Methodological Answer : Use preferential crystallization in a ternary solvent system (e.g., water/ethanol/acetone) to exploit solubility differences. Seed crystals of the desired enantiomer induce controlled nucleation. Monitor growth using polarized light microscopy and Raman spectroscopy for real-time polymorph tracking .

Q. How do advanced spectroscopic techniques (e.g., VCD, ROA) enhance detection of chiral impurities?

Q. What role can AI-driven dynamic control systems play in optimizing continuous-flow synthesis?

- Methodological Answer :

Implement machine learning (ML) algorithms (e.g., reinforcement learning) with COMSOL Multiphysics simulations to optimize flow rates and residence times. AI models predict clogging risks in microreactors by analyzing pressure and viscosity data. Validate with inline PAT tools (e.g., NIR spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。